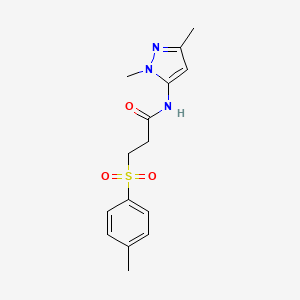

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylpyrazol-3-yl)-3-(4-methylphenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-11-4-6-13(7-5-11)22(20,21)9-8-15(19)16-14-10-12(2)17-18(14)3/h4-7,10H,8-9H2,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNYRRCBDLNGHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=NN2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide typically involves the following steps:

Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the tosyl group: The tosyl group can be introduced by reacting the pyrazole derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

Formation of the propanamide moiety: The final step involves the reaction of the tosylated pyrazole with a suitable amide precursor under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide has been investigated for its antimicrobial properties. Studies have shown that pyrazole derivatives can exhibit significant antibacterial and antifungal activities. For instance, compounds containing the pyrazole moiety have been reported to inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for antibiotic development .

Anti-inflammatory Properties

Research indicates that pyrazole compounds possess anti-inflammatory effects. The docking studies of similar pyrazole derivatives suggest that they can inhibit key inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Case Study: Teneligliptin

A notable application of related pyrazole compounds is Teneligliptin hydrobromide hydrate, which is used in the treatment of type 2 diabetes mellitus. This compound's structure includes a pyrazole ring, demonstrating the therapeutic potential of pyrazole derivatives in managing metabolic disorders .

Agricultural Science

Pesticidal Activity

The compound has potential applications in agriculture as a pesticide or herbicide. Pyrazole derivatives have been shown to exhibit herbicidal activity against various weeds, providing an alternative to traditional chemical herbicides that may have detrimental environmental effects. Research suggests that modifications to the pyrazole structure can enhance its efficacy against specific plant species .

Case Study: Novel Pesticide Development

Recent studies focused on synthesizing new pyrazole-based pesticides have revealed promising results in controlling pest populations while minimizing ecological impact. These compounds are being explored for their ability to selectively target pests without harming beneficial insects .

Materials Science

Nonlinear Optical Properties

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide exhibits nonlinear optical (NLO) properties, making it suitable for applications in photonics and optoelectronics. Research has demonstrated that pyrazole derivatives can serve as excellent candidates for NLO materials due to their high molecular hyperpolarizability .

Case Study: Photonic Devices

The incorporation of pyrazole derivatives into photonic devices has been studied extensively. For example, compounds with enhanced NLO properties are being evaluated for use in laser technology and optical switching applications, showcasing the versatility of this chemical class in advanced materials development .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the tosyl group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations :

- Compound 3a : Contains two pyrazole rings connected via a carboxamide bond, with electron-withdrawing (Cl, CN) and aryl substituents.

- Pyrazoxyfen : Includes a dichlorobenzoyl group and phenoxy linkage, optimized for herbicidal activity via lipophilic interactions.

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Trends :

- Tosyl and dichlorobenzoyl groups reduce solubility in polar solvents compared to carboxamides.

- Higher molecular weight in bis-pyrazole derivatives (e.g., 3a) correlates with elevated melting points.

Biological Activity

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Synthesis

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide features a pyrazole ring, which is known for its diverse pharmacological effects. The synthesis typically involves:

- Formation of the Pyrazole Ring : The pyrazole structure can be synthesized through the reaction of hydrazine with a 1,3-diketone.

- Introduction of the Tosyl Group : This is achieved by reacting the pyrazole derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

- Formation of the Propanamide Moiety : The final step involves the reaction of the tosylated pyrazole with an amide precursor under suitable conditions.

Biological Activity Overview

The biological activity of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide is largely inferred from studies on similar pyrazole compounds. Key areas of interest include:

Antimicrobial and Anticancer Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial and anticancer activities. For instance, pyrazole derivatives have been shown to possess potent antileishmanial and antimalarial properties.

Pharmacokinetics and Bioavailability

The predicted properties of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide suggest favorable pharmacokinetic profiles. Factors such as melting point and boiling point indicate potential for good bioavailability, which is crucial for therapeutic efficacy.

Table 1: Summary of Biological Activities in Related Pyrazole Compounds

These compounds illustrate the potential biological activities that may be attributed to N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide based on structural similarities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.